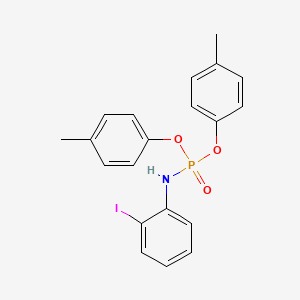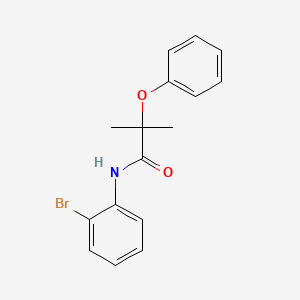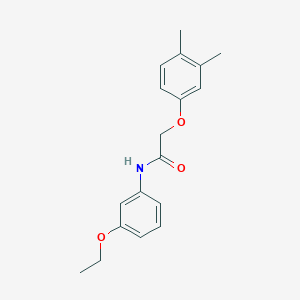![molecular formula C31H26N2O B4839054 {2-[(3,6-dimethyl-4-phenyl-2-quinolinyl)amino]-5-methylphenyl}(phenyl)methanone CAS No. 5849-65-0](/img/structure/B4839054.png)
{2-[(3,6-dimethyl-4-phenyl-2-quinolinyl)amino]-5-methylphenyl}(phenyl)methanone
Vue d'ensemble
Description
{2-[(3,6-dimethyl-4-phenyl-2-quinolinyl)amino]-5-methylphenyl}(phenyl)methanone, also known as DPAQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of quinoline derivatives and has been found to exhibit a wide range of pharmacological properties.
Mécanisme D'action
The mechanism of action of {2-[(3,6-dimethyl-4-phenyl-2-quinolinyl)amino]-5-methylphenyl}(phenyl)methanone is not fully understood. However, it has been suggested that it exerts its pharmacological effects by interacting with various cellular targets. It has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to reduce the levels of reactive oxygen species and protect against oxidative stress-induced damage. In addition, it has been found to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
{2-[(3,6-dimethyl-4-phenyl-2-quinolinyl)amino]-5-methylphenyl}(phenyl)methanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with a high yield and purity. It has also been extensively studied for its pharmacological properties and has been found to exhibit a wide range of effects. However, this compound also has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to fully elucidate its pharmacological effects. In addition, this compound has not been extensively studied in vivo, and more research is needed to determine its potential toxicity and side effects.
Orientations Futures
There are several future directions for research on {2-[(3,6-dimethyl-4-phenyl-2-quinolinyl)amino]-5-methylphenyl}(phenyl)methanone. One area of research is to further elucidate its mechanism of action and cellular targets. This will help to better understand its pharmacological effects and potential therapeutic applications. Another area of research is to study its potential toxicity and side effects in vivo. This will help to determine its safety and suitability for use in humans. Finally, more research is needed to explore its potential applications in the treatment of various diseases, including cancer, inflammation, and oxidative stress-induced damage.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. It exhibits a wide range of pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects. Its mechanism of action is not fully understood, but it is believed to interact with various cellular targets. This compound has several advantages for lab experiments, including its ease of synthesis and extensive characterization. However, more research is needed to fully elucidate its pharmacological effects and potential therapeutic applications.
Applications De Recherche Scientifique
{2-[(3,6-dimethyl-4-phenyl-2-quinolinyl)amino]-5-methylphenyl}(phenyl)methanone has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. Its ability to inhibit the growth of cancer cells has been attributed to its ability to induce apoptosis and inhibit cell proliferation. This compound has also been found to have antioxidant properties and can protect against oxidative stress-induced damage.
Propriétés
IUPAC Name |
[2-[(3,6-dimethyl-4-phenylquinolin-2-yl)amino]-5-methylphenyl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N2O/c1-20-14-16-27-25(18-20)29(23-10-6-4-7-11-23)22(3)31(32-27)33-28-17-15-21(2)19-26(28)30(34)24-12-8-5-9-13-24/h4-19H,1-3H3,(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGPMUDWDOUZAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=C2C3=CC=CC=C3)C)NC4=C(C=C(C=C4)C)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366837 | |
| Record name | ST51005851 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5849-65-0 | |
| Record name | ST51005851 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-(4-chlorophenyl)-5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4838978.png)
![4-benzyl-1-{2-[(2-methoxyethyl)thio]benzoyl}piperidine](/img/structure/B4838981.png)
![6-{[4-(2-ethoxyphenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B4838987.png)

![4-methyl-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4838998.png)


![N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide](/img/structure/B4839024.png)
![[(2-{[7-methoxy-1-(methoxycarbonyl)-4,5-dihydronaphtho[2,1-b]thien-2-yl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4839030.png)
![2-[3-(5-phenyl-2H-tetrazol-2-yl)-1-adamantyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4839033.png)
![5-[(3-{[(3-methoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B4839039.png)

![3-isobutyl-5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4839048.png)
![N-benzyl-2-(2-methoxy-4-{[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)acetamide](/img/structure/B4839061.png)
